molecular formula C11H19NO4 B13461610 (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid

(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid

Cat. No.: B13461610
M. Wt: 229.27 g/mol
InChI Key: OXFXXEYPPBEIQO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of peptides and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butoxycarbonyl (Boc) group is unique due to its ease of removal under mild acidic conditions, making it highly suitable for peptide synthesis. Its stability and compatibility with various reaction conditions make it a preferred choice for protecting amines .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H19NO4/c1-7(9(13)14)6-8(2)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

OXFXXEYPPBEIQO-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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